molecular formula C16H14N2O4S B2616996 2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 865658-77-1

2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one

Cat. No. B2616996
CAS RN: 865658-77-1
M. Wt: 330.36
InChI Key: RWEYSYAAEHVCRB-UHFFFAOYSA-N
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Description

2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one, also known as Ro 15-1788, is a benzodiazepine antagonist that has been extensively studied for its potential use in scientific research applications. This compound is known to bind to the benzodiazepine site on the GABA-A receptor, which is responsible for mediating the effects of benzodiazepines and other sedative drugs.

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Formation of Benzodiazepines from Sulfonyl-substituted Derivatives : A study by Fryer, Winter, and Stcrnbach (1967) explored the formation of 1,3-dihydro or 1,5-dihydro-1,4-benzodiazepin-2-ones from 4-sulfonyl derivatives, demonstrating the compound's role in the synthesis of benzodiazepine derivatives under varying conditions (Fryer, Winter, & Stcrnbach, 1967).

  • Novel Substituted Benzothiazepines Incorporating Sulfonyl Group : Chhakra et al. (2019) detailed the efficient synthesis of novel benzothiazepines with the sulfonyl group, showcasing a method for creating diverse benzothiazepine compounds that might possess unique biological activities (Chhakra, Mukherjee, Singh, & Chauhan, 2019).

Pharmacological Studies

  • Anticonvulsant Activities of Sulfonyl Benzodiazepines : Pant et al. (1982) synthesized and evaluated various sulfonyl benzodiazepine derivatives for their CNS depressant, analgesic, and anticonvulsant activities, finding specific compounds exhibited mild to significant activities in these areas (Pant, Pant, Gupta, Bhargava, & Joshi, 1982).

  • Atropisomeric and Conformational Properties : Yoneda et al. (2014) investigated the atropisomeric and conformational properties of N-sulfonyl 1,5-benzodiazepines, providing insights into the structural aspects that might influence pharmacological activities (Yoneda, Tabata, Nakagomi, Tasaka, Oshitari, Takahashi, & Natsugari, 2014).

properties

IUPAC Name

2-methyl-4-(4-methylphenyl)sulfonyl-1,3,4-benzoxadiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11-7-9-13(10-8-11)23(20,21)18-16(19)14-5-3-4-6-15(14)22-12(2)17-18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEYSYAAEHVCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C3=CC=CC=C3OC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one

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